molecular formula C17H23N3 B5657911 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5657911
M. Wt: 269.4 g/mol
InChI Key: JWWOVXZQVYPKNI-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring fused to an indole structure, which is known for its significant biological activity. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-19-9-6-13(7-10-19)20-11-8-15-14-4-2-3-5-16(14)18-17(15)12-20/h2-5,13,18H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWOVXZQVYPKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of a piperidine derivative with an indole precursor. This intermediate is then subjected to cyclization reactions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring, using alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets in the body. It is known to act as an antagonist at certain receptors, such as the 5-HT6 receptor, which is involved in cognitive function. By binding to these receptors, the compound can modulate neurotransmitter levels and influence brain activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-4-yl)-1H-indole: Shares a similar piperidine-indole structure but lacks the tetrahydropyrido ring.

    N-arylsulfonyl tryptamine: Another compound with a piperidine ring, known for its receptor antagonist properties.

Uniqueness

2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific structural configuration, which imparts distinct biological activity. Its ability to selectively bind to certain receptors makes it a valuable compound in medicinal chemistry .

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